![molecular formula C8H6BrF2NO B4656762 N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4656762.png)
N-(2-bromo-4,6-difluorophenyl)acetamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BFA is a halogenated phenylacetamide that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
BFA inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF) domain, preventing the exchange of GDP for GTP. This results in the inhibition of ARF-mediated vesicular trafficking and leads to the disassembly of the Golgi complex. BFA has also been shown to induce the redistribution of Golgi proteins to the endoplasmic reticulum (ER).
Biochemical and Physiological Effects:
BFA has been shown to induce apoptosis in various cancer cell lines by disrupting the Golgi complex and inhibiting protein transport and secretion. BFA has also been shown to inhibit the replication of various viruses, including hepatitis C virus, by disrupting the formation of viral replication complexes. BFA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BFA has several advantages for lab experiments, including its ability to selectively inhibit ARF activity and its fluorescent properties, which allow for easy visualization of intracellular vesicular trafficking. However, BFA has limitations, including its cytotoxicity at high concentrations and its potential to disrupt other cellular processes.
Future Directions
There are several future directions for the use of BFA in scientific research, including the development of BFA-based therapies for cancer and viral infections. BFA could also be used to study the role of the Golgi complex in various cellular processes, including autophagy and cell signaling. Furthermore, the development of BFA analogs with improved efficacy and reduced toxicity could lead to the development of new therapeutic agents.
In conclusion, BFA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BFA has been synthesized through various methods, and its mechanism of action has been studied extensively. BFA has been used in various scientific research applications, including as a fluorescent probe for imaging intracellular vesicular trafficking. BFA has several advantages for lab experiments, including its ability to selectively inhibit ARF activity and its fluorescent properties, but it also has limitations, including its cytotoxicity at high concentrations. There are several future directions for the use of BFA in scientific research, including the development of BFA-based therapies for cancer and viral infections and the development of BFA analogs with improved efficacy and reduced toxicity.
Scientific Research Applications
BFA has been used in various scientific research applications, including as a fluorescent probe for imaging intracellular vesicular trafficking. BFA has also been used as a tool to study the role of the Golgi complex in protein transport and secretion. BFA has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a small GTPase that plays a critical role in the regulation of vesicular trafficking.
properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMDLJVHAHHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,6-difluorophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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